molecular formula C21H17N3O3S2 B2603644 Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477506-28-8

Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2603644
CAS No.: 477506-28-8
M. Wt: 423.51
InChI Key: LAJBFRQAFMDDEK-UHFFFAOYSA-N
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Description

Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a heterocyclic organic compound featuring:

  • A methyl benzoate core, providing ester functionality.
  • A thiourea bridge (-NH-CS-NH-) linking the benzoate to a 4,5-dihydronaphtho[1,2-d]thiazole moiety. The latter consists of a thiazole ring fused to a partially hydrogenated naphthalene system, imparting planar aromaticity and electron-rich properties.

Properties

IUPAC Name

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-27-19(26)14-8-6-13(7-9-14)18(25)23-20(28)24-21-22-17-15-5-3-2-4-12(15)10-11-16(17)29-21/h2-9H,10-11H2,1H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJBFRQAFMDDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Naphthalene Fusion: The naphthalene moiety is introduced through Friedel-Crafts acylation or alkylation reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and naphthalene derivatives.

Scientific Research Applications

Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can inhibit enzyme activity or block receptor sites, leading to its biological effects.

Comparison with Similar Compounds

Structural Analog 1: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

Key Features :

  • Core Structure : Benzoate ester linked to a 1,3,4-thiadiazole ring via a methoxy group.
  • Substituents : Phenylcarbamoyl group at the 5-position of the thiadiazole.
  • Molecular Formula : C₁₈H₁₅N₃O₄S; Molecular Weight: 369.40 .

Comparison :

Property Target Compound Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Core Heterocycle 4,5-dihydronaphtho[1,2-d]thiazole (fused system) 1,3,4-thiadiazole (non-fused, 5-membered ring)
Functional Groups Thiourea, benzoate ester Methoxy, phenylcarbamoyl, benzoate ester
Toxicity (GHS) No data Acute toxicity Category 4 (oral, dermal, inhalation)
Molecular Weight ~395.49 (hypothetical) 369.40

Implications :

  • The fused naphthothiazole system in the target compound could improve thermal stability or π-conjugation relative to the standalone thiadiazole ring .

Structural Analog 2: DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)

Key Features :

  • Core Structure : Benzo[c][1,2,5]thiadiazole fused with a phenyl group.
  • Substituents: Di-p-tolylamino donor and cyano acceptor groups.
  • Molecular Formula : C₂₆H₁₈N₄S; Molecular Weight: ~418.51 (estimated).

Comparison :

Property Target Compound DTCPB
Aromatic System Partially hydrogenated naphthothiazole Fully aromatic benzo[c][1,2,5]thiadiazole
Electron Groups Thiourea (neutral) Di-p-tolylamino (electron-donor), cyano (electron-acceptor)
Potential Applications Unclear (hypothetical enzyme inhibition) Organic electronics (e.g., light-emitting diodes)

Implications :

  • The cyano group in DTCPB enhances electron-withdrawing capacity, critical for charge transport in optoelectronic devices. The target compound’s thiourea moiety lacks this property but may facilitate intermolecular interactions.
  • The di-p-tolylamino group in DTCPB improves solubility in organic solvents, whereas the target compound’s fused system may reduce solubility .

Structural Analog 3: Thiazol-5-ylmethyl Carbamate Derivatives

Key Features :

  • Core Structure : Thiazole ring linked to carbamate groups.
  • Substituents : Complex peptidic or hydroperoxy groups (e.g., compounds l, m, w, x in ).

Comparison :

Property Target Compound Thiazol-5-ylmethyl Carbamates
Functional Groups Thiourea, benzoate ester Carbamate, hydroperoxy, phenyl
Bioactivity Hypothetical (thiourea as protease inhibitor) Likely pharmacological (e.g., antiviral or anticancer)

Implications :

  • Carbamates in analogs are hydrolytically stable, whereas thioureas in the target compound may exhibit higher reactivity or susceptibility to oxidation.
  • The hydroperoxy groups in analogs (e.g., compound m) suggest radical-scavenging or prodrug applications, which are less likely for the target compound .

Biological Activity

Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and particularly its biological activity, supported by relevant data and case studies.

  • Molecular Formula : C17H14N2OS2
  • Molecular Weight : 326.43 g/mol
  • CAS Number : 723298-76-8

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Naphthothiazole Core : Cyclization reactions using naphthalene derivatives and sulfur.
  • Amide Coupling : Introduction of the carbamoyl group through reactions with isocyanates or carbodiimides.

Biological Activity

This compound exhibits several biological activities:

Antimicrobial Activity

Research indicates that compounds with a naphthothiazole core often display significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives of naphthothiazole were effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Key Enzymes : It is known to inhibit enzymes critical for bacterial energy metabolism, disrupting cellular processes essential for survival .

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against drug-resistant bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionDisrupts energy metabolism in bacteria

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

Thiazole ring formation : React 4,5-dihydronaphtho[1,2-d]thiazol-2-amine with thiocarbonyl reagents (e.g., CS₂ or isothiocyanates) to form the carbamothioyl intermediate.

Coupling with methyl 4-carbamoylbenzoate : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under reflux (4–6 hours) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Key Validation : Confirm via 1^1H/13^{13}C NMR, FT-IR (C=S stretch ~1200 cm1^{-1}), and HRMS.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR to resolve aromatic protons (6.5–8.5 ppm) and thiazole NH signals (~10–12 ppm). 13^{13}C NMR to confirm carbamothioyl (C=S, ~180 ppm) and ester carbonyl (C=O, ~165 ppm).
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structural refinement. Single-crystal diffraction resolves dihedral angles between the naphthothiazole and benzoate moieties .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]+^+) at m/z 437.12 (calculated).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas. Avoid sunlight/heat to prevent decomposition .
  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Treat spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the solubility properties and how do they influence experimental design?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) for biological assays. Use sonication or heating (40–50°C) to enhance dissolution.
  • Stability : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours. Adjust solvent systems to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

  • Multi-Method Validation : Combine SHELXL refinement with DFT calculations (e.g., Gaussian) to resolve ambiguous electron density in the carbamothioyl region .
  • Twinned Data Handling : Use SHELXD for initial phase determination in cases of pseudo-merohedral twinning. Apply HKLF 5 format for integration .
  • Cross-Check : Validate bond lengths/angles against Cambridge Structural Database (CSD) entries for analogous thiazole derivatives.

Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications :

    Position Modification Biological Target
    Thiazole ringIntroduce electron-withdrawing groups (e.g., -NO₂, -CF₃)Enhance kinase inhibition (e.g., EGFR)
    Benzoate esterReplace methyl with pro-drug groups (e.g., tert-butyl)Improve solubility/metabolic stability
  • Assays : Use in vitro cytotoxicity (MTT assay, HeLa cells) and enzyme inhibition (IC₅₀ determination via fluorescence polarization).

Q. What strategies optimize the synthetic yield of this compound under varying conditions?

Methodological Answer:

  • Reaction Optimization Table :

    Parameter Optimal Condition Yield Increase
    SolventAnhydrous DMF15% (vs. THF)
    Temperature80°C (reflux)20% (vs. RT)
    CatalystDMAP (5 mol%)10% (vs. no catalyst)
  • Kinetic Analysis : Use in situ FT-IR to monitor carbamothioyl formation (~1200 cm1^{-1}). Terminate reaction at 85% conversion to minimize by-products .

Q. How to assess the compound’s stability under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :

    Condition Duration Analysis Method Acceptance Criteria
    40°C/75% RH1 monthHPLC purity≥95% unchanged
    Light (ICH Q1B)10 daysUV-Vis (λ=254 nm)ΔAbs < 0.1
  • Degradation Pathways : Identify hydrolytic (ester cleavage) or oxidative (thiazole ring) products via LC-MS/MS .

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